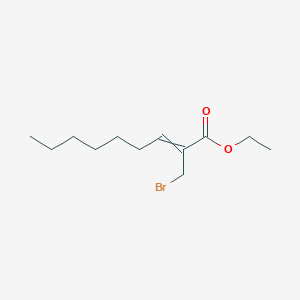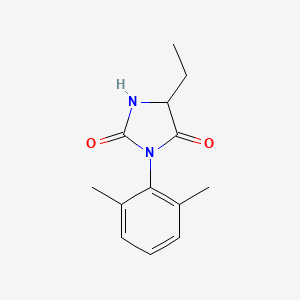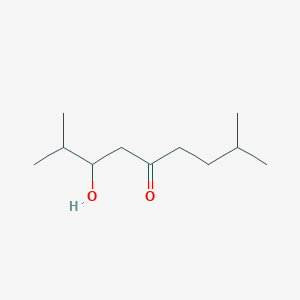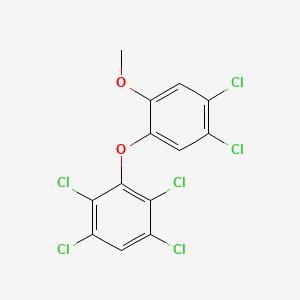
1,2,4,5-Tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene is an organic compound characterized by its complex structure, which includes multiple chlorine atoms and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,5-Tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene typically involves multiple steps, starting from simpler chlorinated benzene derivatives. The process often includes chlorination reactions, followed by etherification to introduce the methoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and etherification processes, utilizing advanced chemical reactors and purification systems to ensure consistency and quality. The choice of reagents and optimization of reaction conditions are essential to minimize by-products and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4,5-Tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may produce less chlorinated or dechlorinated products.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce partially dechlorinated compounds.
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses or toxicological effects.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 1,2,4,5-Tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can alter biochemical pathways, leading to various physiological responses. The specific pathways and targets depend on the context of its application, whether in a biological system or a chemical process.
Vergleich Mit ähnlichen Verbindungen
1,2,4,5-Tetrachloro-3-nitrobenzene: This compound shares a similar chlorinated benzene core but differs in its functional groups.
2,3,5,6-Tetrachloro-1,4-benzoquinone: Another chlorinated benzene derivative with distinct chemical properties and applications.
Uniqueness: 1,2,4,5-Tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene is unique due to its specific combination of chlorine atoms and a methoxy group, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
63709-65-9 |
|---|---|
Molekularformel |
C13H6Cl6O2 |
Molekulargewicht |
406.9 g/mol |
IUPAC-Name |
1,2,4,5-tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene |
InChI |
InChI=1S/C13H6Cl6O2/c1-20-9-3-5(14)6(15)4-10(9)21-13-11(18)7(16)2-8(17)12(13)19/h2-4H,1H3 |
InChI-Schlüssel |
JVHQZAUJUYAFBE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



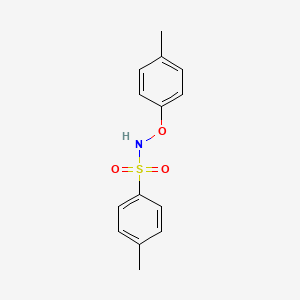


![Propanedinitrile, [(4-iodophenyl)methylene]-](/img/structure/B14490727.png)
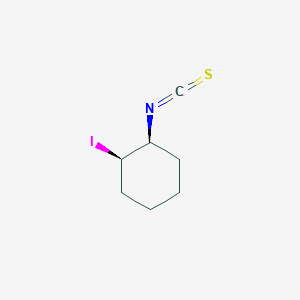

![[(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B14490739.png)

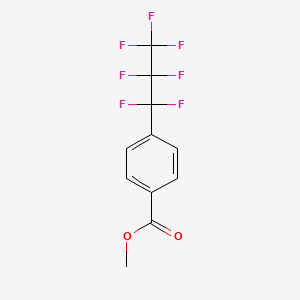
![{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride](/img/structure/B14490768.png)
